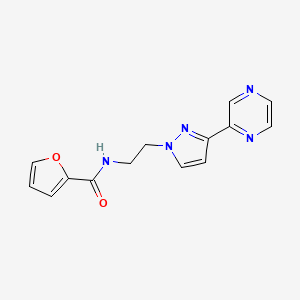

3-methyl-N-(pyridin-3-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

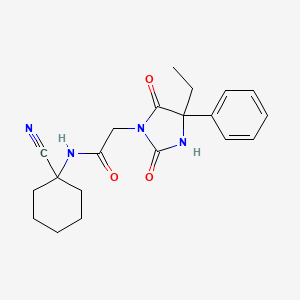

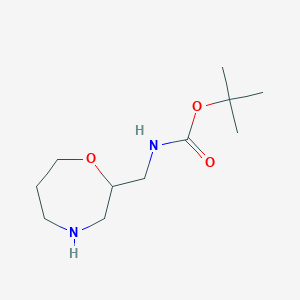

“3-methyl-N-(pyridin-3-ylmethyl)aniline” is an organic compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an aniline ring via a methyl group . The molecular weight is 198.264 , and the chemical formula is C13H14N2 .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 350.4±22.0 °C at 760 mmHg . The melting point was not available .

Wissenschaftliche Forschungsanwendungen

Electroluminescence and Photophysics

- Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes : Research by Vezzu et al. (2010) focused on the synthesis, structure, and photophysical properties of platinum(II) complexes derived from various aniline derivatives, including those related to "3-methyl-N-(pyridin-3-ylmethyl)aniline". These complexes demonstrate significant potential in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), showcasing high quantum efficiency and broad emission spectrum covering blue to red regions (Vezzu et al., 2010).

Catalytic Applications

- Catalytic Transfer Hydrogenation : Thangavel et al. (2017) synthesized and investigated iridium(III) and rhodium(III) compounds incorporating "this compound" derivatives. These compounds were tested for their efficiency in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. The study highlights the importance of these compounds in catalysis, showing significant promise in sustainable and environmentally friendly chemical processes (Thangavel et al., 2017).

Coordination Chemistry and Material Science

- Coordination Polymers : Sun et al. (2012) explored the synthesis and photoluminescent properties of silver(I) and cadmium(II) coordination polymers constructed from flexible hexadentate di-Schiff base ligands, which include "N-(pyridin-2-ylmethylene)aniline" derivatives. These materials demonstrated intricate three-dimensional frameworks with potential applications in material science and photoluminescence (Sun et al., 2012).

Anti-corrosive Properties

- Polymer Nanocomposites for Corrosion Protection : Alam et al. (2016) reported on the synthesis of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO nanoparticles, investigating their anti-corrosive properties on mild steel in acidic environments. This research provides valuable insights into the development of advanced coatings for corrosion protection, leveraging the unique properties of "this compound" derivatives (Alam et al., 2016).

Wirkmechanismus

Target of Action

Some potential targets could includeInorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These targets play crucial roles in various biological processes.

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential involvement in sm cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.

Eigenschaften

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQHHRCTMUGBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2533395.png)

![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)

![Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2533404.png)

![N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533410.png)